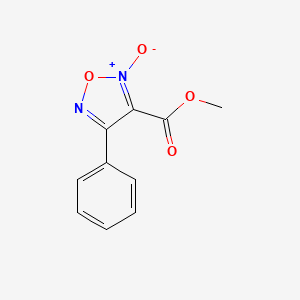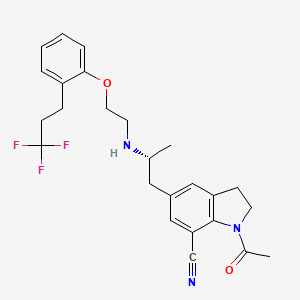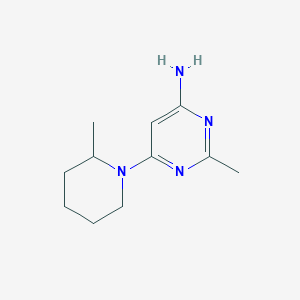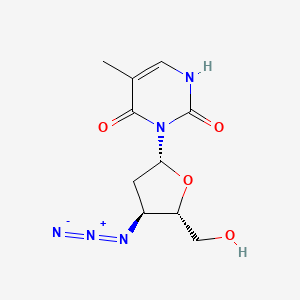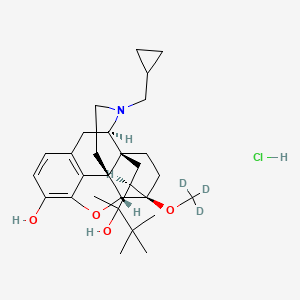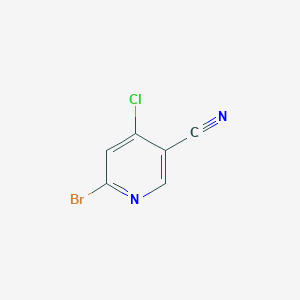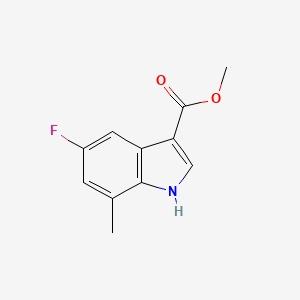
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position and a methyl group at the 7-position on the indole ring, with a carboxylate ester group at the 3-position. These structural modifications can influence the compound’s chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable carbonyl compound, such as a methyl ketone .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed intramolecular oxidative coupling is one such method used to synthesize functionalized indole derivatives from commercially available anilines . This approach can be adapted for the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Nucleophilic substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation and reduction: Oxidized or reduced forms of the indole ring, leading to different structural modifications.
Applications De Recherche Scientifique
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate depends on its specific biological target. Indole derivatives often interact with various enzymes, receptors, and proteins, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target by influencing its electronic properties . The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoro-1H-indole-3-carboxylate: Lacks the methyl group at the 7-position.
Methyl 7-methyl-1H-indole-3-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-fluoro-7-methyl-1H-indole-2-carboxylate: Has the carboxylate group at the 2-position instead of the 3-position.
Uniqueness
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both a fluorine atom and a methyl group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10FNO2 |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-7(12)4-8-9(11(14)15-2)5-13-10(6)8/h3-5,13H,1-2H3 |
Clé InChI |
SIDYMPWGGLUOQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC=C2C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
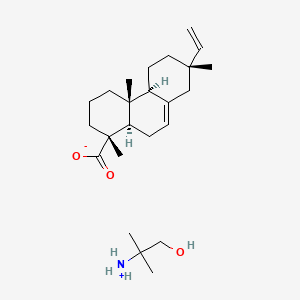
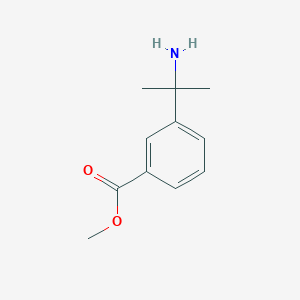
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)
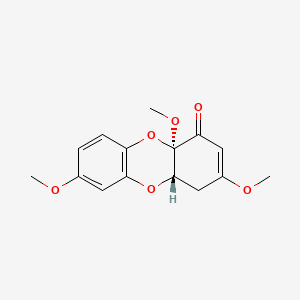
![L-[13C5]Xylose](/img/structure/B13442157.png)
